Home > Products > Screening Compounds P96070 > Olumacostat glasaretil
Olumacostat glasaretil - 1261491-89-7

Olumacostat glasaretil

Catalog Number: EVT-277370
CAS Number: 1261491-89-7
Molecular Formula: C26H43NO7
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olumacostat glasaretil has been used in trials studying the treatment of Acne Vulgaris.
Overview

Olumacostat glasaretil is a novel compound primarily developed as a topical treatment for acne vulgaris. It functions as an inhibitor of acetyl-coenzyme A carboxylase, an enzyme that plays a critical role in the synthesis of fatty acids. By inhibiting this enzyme, olumacostat glasaretil effectively reduces sebum production, which is a significant contributor to acne development. The compound is classified as a keratolytic agent and an acetyl-coenzyme A carboxylase inhibitor, making it a unique addition to acne treatment options.

Synthesis Analysis

The synthesis of olumacostat glasaretil involves the creation of an ester-linked pro-drug derived from TOFA (5-tetradecyl-2-furoic acid). This design enhances the delivery of the active compound to sebaceous glands, facilitating its action on lipid synthesis. The technical details of its synthesis have not been extensively published, but the focus remains on ensuring that the compound can penetrate the skin barrier effectively to reach its target site within the sebaceous glands .

Molecular Structure Analysis

The molecular structure of olumacostat glasaretil is characterized by its ester linkage, which is crucial for its function as a pro-drug. The compound's structure allows it to be converted into its active form upon application, enabling targeted inhibition of acetyl-coenzyme A carboxylase. While specific structural data such as molecular weight and precise chemical formula are not detailed in the available literature, it is known that this compound exhibits properties conducive to topical application and absorption .

Chemical Reactions Analysis

Olumacostat glasaretil undergoes hydrolysis in biological systems, converting it into its active form that inhibits acetyl-coenzyme A carboxylase. This reaction is essential for its therapeutic action, as the inhibition of this enzyme leads to decreased malonyl-CoA levels and subsequently reduced fatty acid synthesis within sebocytes. The technical details surrounding these reactions highlight the importance of enzymatic pathways in mediating the effects of topical treatments for acne .

Mechanism of Action

The mechanism of action for olumacostat glasaretil centers on its role as an inhibitor of acetyl-coenzyme A carboxylase. By blocking this enzyme, the compound effectively reduces the production of malonyl-CoA, which is necessary for fatty acid synthesis. This reduction leads to a decrease in sebum production from sebaceous glands, resulting in improved outcomes in patients with acne vulgaris. Clinical studies have shown that treatment with olumacostat glasaretil significantly lowers both inflammatory and non-inflammatory acne lesions over time .

Physical and Chemical Properties Analysis

Olumacostat glasaretil is typically formulated as a gel for topical application. Its physical properties include:

  • Appearance: Gel formulation
  • Solubility: Designed for effective skin penetration
  • Stability: Stability data are not extensively documented but are critical for ensuring efficacy over time.

Chemical properties are closely tied to its function as an acetyl-coenzyme A carboxylase inhibitor. The compound's ability to inhibit lipid synthesis makes it particularly relevant in dermatological formulations aimed at treating oily skin conditions .

Applications

Olumacostat glasaretil has been primarily studied for its application in treating acne vulgaris. Clinical trials have demonstrated its efficacy in reducing lesion counts and improving acne severity scores compared to placebo treatments. Beyond dermatology, ongoing research may explore additional applications related to conditions influenced by sebum production and fatty acid metabolism. Its potential as a topical treatment could extend to other skin disorders characterized by excessive sebum production or abnormal lipid metabolism .

Introduction to Sebum Regulation in Acne Pathogenesis

Biochemical Role of Sebaceous Glands in Skin Homeostasis

Sebaceous glands are integral components of pilosebaceous units, exhibiting endocrine functionality and maintaining epidermal barrier integrity through holocrine secretion. These glands synthesize sebum—a complex lipid mixture comprising triglycerides (50-60%), wax esters (20-25%), squalene (10-12%), free fatty acids (10-15%), and cholesterol esters (3-6%) [9]. Sebum production follows a lifespan-dependent pattern, peaking during adolescence under androgen stimulation and declining post-menopause or after the sixth decade of life [9]. The average sebum production rate in adults is approximately 1mg/10cm² every three hours, with rates exceeding 1.5mg/10cm² classified as seborrhea (oily skin) [9]. Biochemically, sebum provides antimicrobial protection, contributes to antioxidant capacity through squalene, and enables thermoregulation via emulsification. Crucially, sebaceous glands express enzymes for intracrine androgen synthesis, converting precursors like dehydroepiandrosterone (DHEA) to potent androgens such as dihydrotestosterone (DHT) that bind nuclear receptors in sebocytes to upregulate lipid synthesis [3].

Table 1: Major Components of Human Sebum and Their Functional Roles

Sebum ComponentPercentage CompositionBiological Function
Triglycerides50-60%Skin lubrication, fatty acid reservoir
Wax Esters20-25%Barrier protection, evaporation reduction
Squalene10-12%Antioxidant, surface lipid film formation
Free Fatty Acids10-15%Antimicrobial activity, acid mantle maintenance
Cholesterol Esters3-6%Membrane fluidity regulation

Sebum Composition and Its Pathophysiological Impact on Acne Vulgaris

Altered sebum composition—not merely quantity—drives acne pathogenesis through multiple interconnected mechanisms:

  • Lipidomic Profile Shifts: Acne patients exhibit elevated proportions of monounsaturated fatty acids (e.g., sapienate) and reduced linoleic acid in sebum triglycerides. This imbalance compromises epidermal barrier function, inducing hyperkeratinization of the infundibulum and microcomedo formation [2] [9].
  • Proinflammatory Mediators: Peroxidation of squalene generates squalene peroxide, activating Toll-like receptor 2 (TLR2) and NLRP3 inflammasomes in sebocytes. This triggers IL-1α, IL-8, and TNF-α release, initiating perifollicular inflammation [4].
  • P. acnes Proliferation: Sebum provides essential nutrients (e.g., triglycerides) for Propionibacterium acnes growth. Bacterial lipases hydrolyze triglycerides into free fatty acids and glycerol, further fueling biofilm formation and sustaining a proinflammatory microenvironment [4] [8].

Olumacostat glasaretil (OG), a prodrug of the acetyl-CoA carboxylase (ACC) inhibitor 5-(tetradecyloxy)-2-furoic acid, targets sebum dysregulation at its biochemical origin. ACC catalyzes the rate-limiting step in de novo fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. By inhibiting ACC, OG depletes the malonyl-CoA pool required for fatty acid elongation, thereby reducing synthesis of all major sebum lipid classes by >80% [2] [8]. Lipidomic analyses reveal OG significantly decreases saturated (C16:0, C18:0) and monounsaturated (C16:1, C18:1) fatty acyl chains across triacylglycerols, diacylglycerols, wax esters, and cholesteryl esters without altering chain length distribution [2] [5].

Table 2: Impact of Olumacostat Glasaretil on Acne Lesions in Phase II Clinical Trials

ParameterOG 7.5% Twice Daily (n=53)Vehicle (n=55)P-value
Inflammatory Lesion Reduction-63.9%-45.9%0.0006
Noninflammatory Lesion Reduction-48.1%-28.8%0.0025
≥2-Grade IGA Improvement24.5%7.3%0.0070

Data from a 12-week Phase IIa trial [1] [6]

The therapeutic efficacy of OG extends beyond sebum suppression:

  • Comedogenesis Prevention: By normalizing sebum lipid composition, OG restores epidermal barrier function, reducing hyperkeratinization and microcomedo formation [5].
  • Antimicrobial Effects: Depletion of saturated/ monounsaturated fatty acids limits nutrients for P. acnes, inhibiting bacterial proliferation and biofilm development [4] [8].
  • Anti-Inflammatory Action: Reduced lipid availability diminishes squalene peroxidation and subsequent inflammasome activation, breaking the inflammatory cycle [4] [5].

Unmet Therapeutic Needs in Targeting Sebum Production

Current acne therapies inadequately address sebum dysregulation due to mechanistic and practical limitations:

  • Retinoids (e.g., tretinoin, adapalene): Modestly reduce pore size by normalizing keratinocyte differentiation but lack direct sebosuppressive activity. Their efficacy is limited by irritation potential and minimal impact on sebum composition [9].
  • Hormonal Therapies (e.g., oral contraceptives, spironolactone): Block androgen receptors in sebocytes but are systemically absorbed, contraindicated in males/pregnant women, and carry cardiovascular/thromboembolic risks [3].
  • Isotretinoin: Although highly effective, it non-selectively suppresses sebaceous gland activity via pan-retinoid receptor agonism, causing mucocutaneous dryness, teratogenicity, and laboratory abnormalities [9].

Olumacostat glasaretil addresses these gaps through a targeted biochemical approach:

  • Pathway Specificity: As a topical ACC inhibitor, OG specifically blocks the initial committed step of de novo fatty acid synthesis without affecting systemic lipid metabolism [2] [8].
  • Sebaceous Gland Selectivity: Matrix-assisted laser desorption/ionization (MALDI) imaging confirms OG accumulation in pilosebaceous units following topical application, minimizing off-target effects on surrounding keratinocytes [2] [8].
  • Synergistic Potential: By normalizing sebum quality/quantity, OG may enhance penetration and efficacy of co-administered antimicrobials (e.g., benzoyl peroxide) and retinoids [5] [8].

Despite promising Phase II results showing >60% inflammatory lesion reduction, no FDA-approved topical sebum inhibitor existed prior to OG's development [1] [6] [10]. Its novel mechanism fulfills a critical unmet need for pathogenesis-targeted treatment in acne vulgaris.

Properties

CAS Number

1261491-89-7

Product Name

Olumacostat glasaretil

IUPAC Name

[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate

Molecular Formula

C26H43NO7

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3

InChI Key

FYJLDICZGDFWKP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

Olumacostat glasaretil; DRM01B; DRM-01B; DRM 01B.

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.